molecular formula C21H17NO6 B2441080 (Z)-ethyl 3-(3-(benzo[d][1,3]dioxol-5-yl)acrylamido)benzofuran-2-carboxylate CAS No. 887888-81-5

(Z)-ethyl 3-(3-(benzo[d][1,3]dioxol-5-yl)acrylamido)benzofuran-2-carboxylate

Cat. No. B2441080
CAS RN: 887888-81-5
M. Wt: 379.368
InChI Key: LDQRUDUCFRDOAO-NTMALXAHSA-N
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Description

“(Z)-ethyl 3-(3-(benzo[d][1,3]dioxol-5-yl)acrylamido)benzofuran-2-carboxylate” is an organic compound. It is a solid compound with a color that is either colorless or light yellow . Its chemical formula is C10H8O4 and its molecular weight is 192.17 g/mol .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For example, a Schiff derivative of (E)-N′-(benzo[d][1,3]dioxol-5-ylmethylene)-4-methoxybezohydrazide monohydrate (BDMMBH) was synthesized using a Schiff method . Another method involves the condensation of benzo[d][1,3]dioxole-5-carbaldehyde with benzenesulfonylhydrazine (BSH) and 4-methyl-benzenesulphonylhydrazine (4-MBSH) in good yield .


Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using various spectroscopic techniques such as Single-Crystal X-ray Diffraction (SCXRD), FT-IR, FT-Raman, UV–Visible, proton (1H) and carbon (13C) NMR . The structure of BDMMBH was resolved by determining the functional groups from FT-IR and FT-Raman spectra .


Chemical Reactions Analysis

The compound is widely used in organic synthesis reactions, often as an intermediate . It can be used to synthesize compounds with a benzo[d][1,3]dioxol-5-yl structure, which are easy to undergo substitution reactions and catalytic reactions .


Physical And Chemical Properties Analysis

The compound is a solid and its color is either colorless or light yellow . Its chemical formula is C10H8O4 and its molecular weight is 192.17 g/mol .

Scientific Research Applications

Mechanism of Action

While the exact mechanism of action for this specific compound is not available, similar compounds have shown antitumor activities against HeLa, A549 and MCF-7 cell lines . For instance, compound C27 could induce apoptosis and cause both S-phase and G2/M-phase arrests in HeLa cell line .

properties

IUPAC Name

ethyl 3-[[(Z)-3-(1,3-benzodioxol-5-yl)prop-2-enoyl]amino]-1-benzofuran-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17NO6/c1-2-25-21(24)20-19(14-5-3-4-6-15(14)28-20)22-18(23)10-8-13-7-9-16-17(11-13)27-12-26-16/h3-11H,2,12H2,1H3,(H,22,23)/b10-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDQRUDUCFRDOAO-NTMALXAHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=CC=CC=C2O1)NC(=O)C=CC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=C(C2=CC=CC=C2O1)NC(=O)/C=C\C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-ethyl 3-(3-(benzo[d][1,3]dioxol-5-yl)acrylamido)benzofuran-2-carboxylate

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